Corynecin I

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

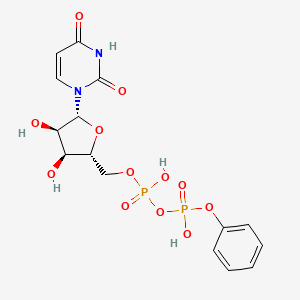

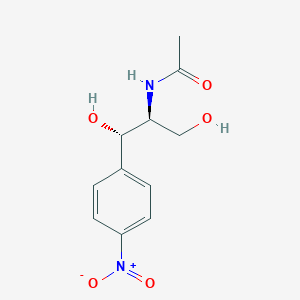

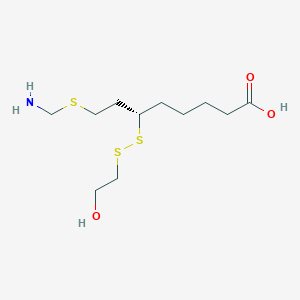

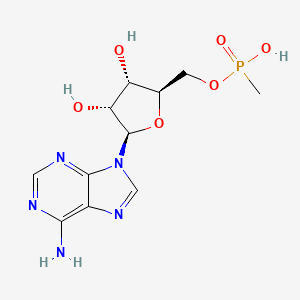

Corynecin I is a chloramphenicol-like antibiotic originally isolated from the bacterium Corynebacterium hydrocarboclastus . It is known for its antibacterial properties, being effective against both Gram-positive and Gram-negative bacteria . The compound is structurally related to chloramphenicol, a well-known antibiotic, and shares similar mechanisms of action.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Corynecin I is produced by Corynebacterium hydrocarboclastus through a biosynthetic pathway involving the incorporation of various amino acids and keto acids . The acetyl group of this compound is derived from acetate, pyruvate, and alanine . The production process can be enhanced by adding specific amino acids such as threonine, homoserine, and methionine to the culture medium .

Industrial Production Methods: Industrial production of this compound involves optimizing the culture conditions of Corynebacterium hydrocarboclastus. The productivity is significantly influenced by the concentration of phosphate and the presence of organic nutrients, particularly yeast extract . The most effective production is achieved with 8 grams of yeast extract and 0.2 grams of potassium phosphate per liter of chemically defined medium . The carbon source also plays a crucial role, with n-heptadecane being the most effective .

Analyse Chemischer Reaktionen

Types of Reactions: Corynecin I undergoes various chemical reactions, including:

Oxidation: The nitro group in this compound can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to its corresponding amine derivative.

Substitution: The acetyl group can be substituted with other acyl groups through chemical reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides in the presence of a base.

Major Products:

Reduction: The major product is the corresponding amine derivative.

Substitution: The major products are various acyl derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Corynecin I has several scientific research applications, including:

Wirkmechanismus

Corynecin I exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, interfering with the translation process and preventing the synthesis of essential proteins . This mechanism is similar to that of chloramphenicol, making this compound effective against a broad spectrum of bacteria.

Vergleich Mit ähnlichen Verbindungen

Chloramphenicol: Corynecin I is structurally and functionally similar to chloramphenicol, sharing the same mechanism of action.

Corynecin II: Another chloramphenicol analog produced by Corynebacterium hydrocarboclastus, differing in the acyl group attached to the molecule.

Corynecin III: Similar to this compound but with a different acyl group derived from valine.

Uniqueness: this compound is unique due to its specific acyl group derived from acetate, pyruvate, and alanine . This distinct structural feature contributes to its specific antibacterial properties and makes it a valuable compound for studying the biosynthesis and mechanisms of action of chloramphenicol analogs.

Eigenschaften

CAS-Nummer |

1885-08-1 |

|---|---|

Molekularformel |

C11H14N2O5 |

Molekulargewicht |

254.24 g/mol |

IUPAC-Name |

N-[(1S,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide |

InChI |

InChI=1S/C11H14N2O5/c1-7(15)12-10(6-14)11(16)8-2-4-9(5-3-8)13(17)18/h2-5,10-11,14,16H,6H2,1H3,(H,12,15)/t10-,11-/m0/s1 |

InChI-Schlüssel |

PIVQDUYOEIAFDM-QWRGUYRKSA-N |

Isomerische SMILES |

CC(=O)N[C@@H](CO)[C@H](C1=CC=C(C=C1)[N+](=O)[O-])O |

Kanonische SMILES |

CC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-Aminopurin-9-yl)-5-[[hydroxy(sulfanyl)phosphinothioyl]oxymethyl]oxolane-3,4-diol](/img/structure/B10777867.png)

![(2R,3S,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10777894.png)

![Adenylate-3'-phosphate-[[2'-deoxy-uridine-5'-phosphate]-3'-phosphate]](/img/structure/B10777898.png)

![(2S)-5-[(5R,7S,8R,9R)-8,9-dihydroxy-2,4-dioxo-7-(phosphonooxymethyl)-6-oxa-1,3-diazaspiro[4.4]nonan-3-yl]-2-[hydroxy(hydroxymethyl)amino]pentanoic acid](/img/structure/B10777899.png)

![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,6S)-4-amino-5,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37,48-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B10777909.png)